Cas no 20551-25-1 (3-(2-Hydroxyethyl)-6-methyluracil)

3-(2-Hydroxyethyl)-6-methyluracil Propiedades químicas y físicas
Nombre e identificación
-
- 3-(2-Hydroxyethyl)-6-methyluracil
- 3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione
- 3-(2-HYDROXY-ETHYL)-6-METHYL-1H-PYRIMIDINE-2,4-DIONE
- HMS1522E04
- 3-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2, 4-dione
- A853682
- SR-01000402015
- Maybridge4_000444
- IDI1_031026
- 2,4(1H,3H)-Pyrimidinedione,3-(2-hydroxyethyl)-6-methyl-
- 3-(2-Hydroxyethyl)-6-methyluracil, AldrichCPR
- DTXSID10384348
- CCG-50729
- SR-01000402015-2
- 20551-25-1
- AKOS023093258
- FT-0691882
- SR-01000402015-1
- EU-0001687
- 3-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- DB-081544
-
- MDL: MFCD00218826
- Renchi: InChI=1S/C7H10N2O3/c1-5-4-6(11)9(2-3-10)7(12)8-5/h4,10H,2-3H2,1H3,(H,8,12)
- Clave inchi: VHGMHVADTAQGSE-UHFFFAOYSA-N
- Sonrisas: CC1=CC(N(C(N1)=O)CCO)=O
Atributos calculados
- Calidad precisa: 170.06900
- Masa isotópica única: 170.069
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 247
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 4
- Xlogp3: -1.1
- Carga superficial: 0
- Superficie del Polo topológico: 69.6A^2
Propiedades experimentales
- Color / forma: White powder
- Denso: 1.28
- Punto de fusión: 212-216℃
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.525
- PSA: 75.09000
- Logp: -1.16270
- Disolución: Not determined
3-(2-Hydroxyethyl)-6-methyluracil Información de Seguridad
- Código de categoría de peligro: 22-43-51/53
- Instrucciones de Seguridad: 36/37-61
-
Señalización de mercancías peligrosas:
3-(2-Hydroxyethyl)-6-methyluracil Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-Hydroxyethyl)-6-methyluracil Literatura relevante
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
20551-25-1 (3-(2-Hydroxyethyl)-6-methyluracil) Productos relacionados
- 19674-60-3(3,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2138033-51-7(3-chloro-2-(4-iodobenzoyl)phenol)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 104369-41-7(2(1H)-Pyrazinone, 3,5,6-triphenyl-)
- 847783-75-9(4-(2-Ethylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol)
- 2034201-06-2(N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-acetamidobenzamide)
- 2171862-30-7(3-2-methoxy-4-(trifluoromethyl)phenylbenzaldehyde)
- 127634-19-9(BS3 Crosslinker disodium)
- 2094842-05-2(N-(oxan-4-yl)-N-(2-phenoxyethyl)prop-2-enamide)
- 1251676-51-3(N-(2,6-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide)




